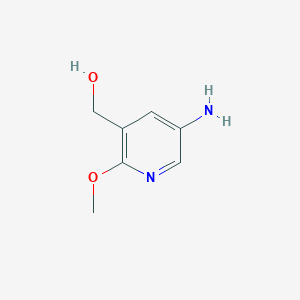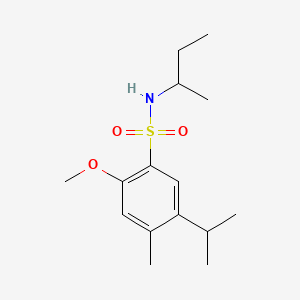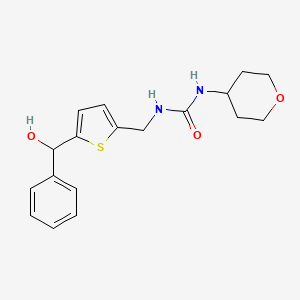![molecular formula C14H18N2O3 B2958616 4-(2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate CAS No. 380604-83-1](/img/structure/B2958616.png)
4-(2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned contains an imidazole ring, which is a five-membered planar ring, which includes two nitrogen atoms that are non-adjacent . Imidazole rings are present in many important biological molecules, including histidine and the B-vitamin biotin .
Synthesis Analysis
Imidazoles can be synthesized using several methods. One method involves the cyclization of amido-nitriles . Another method involves a one-pot metal and acid-free synthesis of trisubstituted imidazoles .
Chemical Reactions Analysis
Imidazoles can undergo various chemical reactions, including N-alkylation and N-acylation . They can also undergo oxidation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Imidazole itself is a white or colourless solid that is soluble in water, producing a mildly alkaline solution .
Aplicaciones Científicas De Investigación
Environmental Fate and Behavior of Parabens
Parabens, structurally related to benzimidazole derivatives due to their benzoic acid esters composition, are extensively used as preservatives. They exhibit weak endocrine-disrupting properties and persist in aquatic environments due to widespread use. These compounds undergo reactions with free chlorine in water, forming chlorinated by-products. The environmental behavior of such compounds, including their degradation and persistence, offers insights into managing and mitigating the impact of related chemicals in water systems (Haman et al., 2015).
Synthesis and Biological Activity of Isoxazolone Derivatives
Isoxazolone derivatives, similar in their potential for biological activity, are synthesized through reactions involving aromatic aldehydes, showcasing their versatility as intermediates for heterocycles. The environmentally friendly procedures for preparing such heterocycles, including the use of inexpensive and safe catalysts, highlight the chemical industry's move towards greener synthesis methods. These derivatives have shown significant biological and medicinal properties, indicating the potential for developing new drugs or chemical agents (Laroum et al., 2019).
Antioxidant Evaluation and Therapeutic Potential
The study of synthetic phenolic antioxidants (SPAs) addresses their widespread use and environmental occurrence. SPAs like 2,6-di-tert-butyl-4-methylphenol (BHT) and their transformation products have been investigated for their potential human exposure and toxicity. Such studies underscore the importance of understanding the environmental and health impacts of widely used chemical compounds, guiding the development of safer alternatives (Liu & Mabury, 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[2-(hydroxymethyl)benzimidazol-1-yl]butyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-11(18)19-9-5-4-8-16-13-7-3-2-6-12(13)15-14(16)10-17/h2-3,6-7,17H,4-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABJZUGTSQCJKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCN1C2=CC=CC=C2N=C1CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(Hydroxymethyl)-1H-benzo[d]imidazol-1-yl)butyl acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6-Methylcyclohex-3-en-1-yl)methyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2958536.png)
![N,N-diethyl-2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfonylindol-1-yl]acetamide](/img/structure/B2958539.png)
![5-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2958540.png)
![2-(methylsulfanyl)-4,6-bis[(E)-2-phenylethenyl]nicotinonitrile](/img/structure/B2958541.png)


![2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B2958546.png)

![3-prop-2-enyl-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/structure/B2958549.png)

![ethyl {2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2958555.png)
